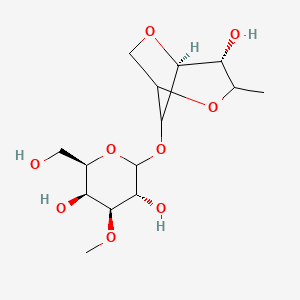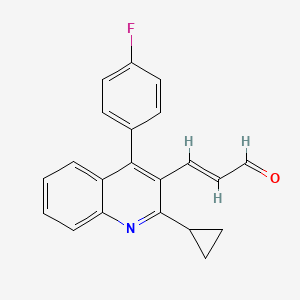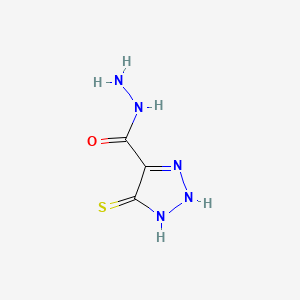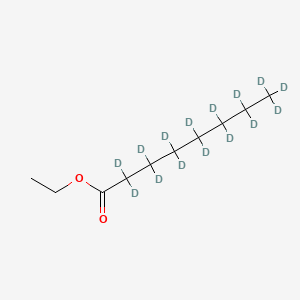
Agar
Descripción general
Descripción
Agar is a complex carbohydrate obtained from certain marine algae . It is primarily made from the red algae Gelidium and Gracilaria . It is used as a solidifying media agent and has no nutritive value .
Synthesis Analysis
This compound is a gel-forming polysaccharide that produces D-galactose when hydrolyzed with acid . The chemical structure of this compound is comprised of its components namely agarose and agaropectin . The structure and relationship between these two polysaccharides is quite complex and decides the gelling ability of this compound . The industrial techniques for this compound extraction and manufacture along with the filtration and dehydration techniques are also well-studied .
Molecular Structure Analysis
This compound is constructed of two polysaccharides called agarose and agaropectin and is extracted from red seaweed . This compound is composed of D-galactose and 3,6-anhydro-βgalactose with sulfated functional moieties . Though both polysaccharides share galactose as backbone, agaropectin is heavily modified with acidic side groups such as sulphate and pyruvate and agarose is the low-sulphate, neutral gelling fraction of this compound .
Chemical Reactions Analysis
This compound has been chosen as a host polymer for the preparation of electrolyte due to the presence of a substantial amount of polar groups to which a cation of any salt could be attached for better ionic conduction . In this work, lithium chloride (LiCl), which has a small-sized cation (Li + ) in contrast to other alkali salts and also showing remarkable solubility in polar solvents, has been selected to act as an additive in the polymer matrix to accomplish a better performing electrolyte for the fabrication of battery .
Physical And Chemical Properties Analysis
Agars with the highest gel strength had the best performance . Good performance was also related to a low pH of a suspension of agars and to a low sulphur content . The diffusion rate of ions in gels differed between agars, but could not explain differences in this compound performance .
Aplicaciones Científicas De Investigación
Sample Substrates in SPM Research : Agar Scientific offers a range of sample substrates for Scanning Probe Microscopy (SPM) researchers, highlighting this compound's application in providing materials for various research needs (Microscopy Today, 2011).
Biogas Residue Coated Organic Fertilizer : this compound is used in the preparation of coated organic fertilizer, improving the yield of crops like pakchoi significantly (Journal of Anhui Agricultural Sciences, 2013).
Elastic and Viscoelastic Characterization : this compound's consistency and concentration-based properties make it a representative material for biological tissues in tissue engineering research (Journal of the Mechanical Behavior of Biomedical Materials, 2012).
Biotechnological Applications : this compound, obtained from Gelidium and Gracilaria, is used in microbiological media, chromatography, and has various applications in biotechnology (Hydrobiologia, 1991).
Improved Substrates for Microbial Growth Experiments : this compound's application in microbial experiments is evolving, with studies exploring alternatives like carrageenan and Phytagel for enhanced optical clarity and drug efficiency (Applied and Environmental Microbiology, 2015).
Industrial Applications of this compound and Agarase : this compound's gelling and stabilizing properties make it valuable in various industries, and this compound-derived saccharides have diverse biological activities and potential as biomass for bioenergy (Applied Microbiology and Biotechnology, 2020).
Biosensor Development : this compound's physico-chemical properties are explored in developing biosensors for detecting bacteria like Escherichia coli ( ).
Chemical Composition and Rheological Properties : Understanding this compound's chemical composition aids in its application in cosmetics, food industry, and conservation of Cultural Heritage (European Polymer Journal, 2020).
Automated Annotation Removal in this compound Plates : this compound plates' widespread use in identifying microorganisms has led to developments in automated annotation and counting systems (2013 35th Annual International Conference of the IEEE Engineering in Medicine and Biology Society (EMBC)).
Comparison of Gelling Agents in Plant Tissue Culture : this compound's role as a gelling agent in plant tissue culture is studied, comparing its effectiveness with other agents like isubgol and gelrite (Scientia Horticulturae, 2008).
Microorganism Cultivability Issues : The preparation of this compound media can impact the cultivability of microorganisms, an important consideration in microbiological research (Applied and Environmental Microbiology, 2014).
This compound Biosynthesis in Red Seaweeds : this compound biosynthesis, crucial for its commercial exploitation, is still being researched, with studies on this compound precursors and polysaccharide chain elongation (Carbohydrate Polymers, 2017).
Rapid Bacterial Identification : this compound-based colorimetric sensor arrays facilitate rapid identification of human pathogenic bacteria, highlighting this compound's role in medical diagnostics (Journal of the American Chemical Society, 2011).
Determining Minimal Inhibitory Concentration (MIC) : this compound dilution methods are crucial in determining the MIC of antimicrobial substances, an essential aspect of drug susceptibility testing (Nature Protocols, 2008).
Culturing Microalgae : Studies explore this compound's application in culturing various types of microalgae, highlighting its utility in biotechnology (African Journal of Biotechnology, 2008).
Marine this compound-Digesting Bacteria : Research on bacteria that can digest this compound contributes to understanding microbial ecology and applications in biotechnology (Journal of Bacteriology, 1941).
Rheological/Thermal Properties of this compound : The relationship between this compound's structure and its properties is crucial for its diverse applications, including in the food industry and biotechnology (Food Structure, 2017).
Preservation of Microbial Art on this compound Plates : Techniques using formaldehyde and glutaraldehyde preserve microbial art on this compound plates, demonstrating this compound's role in artistic and cultural expressions (Journal of Applied Microbiology, 2022).
Safety and Hazards
When taken by mouth, Agar is possibly safe for most adults when taken with at least one 8-ounce glass of water . If it is not taken with enough water, this compound can swell and block the esophagus or bowel . Immediate medical attention is necessary if chest pain, vomiting, or difficulty swallowing or breathing occurs after taking this compound . Dust may cause mechanical irritation. May cause skin irritation. Low hazard for usual industrial handling. Ingestion of large amounts may cause gastrointestinal irritation .
Direcciones Futuras
The applications of agar in food technology are widespread and well-studied . The chapter presents the latest implications of this compound in nanotechnology, pharmacy, and photographic silkscreen printings . This indicates that the future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .
Mecanismo De Acción
Target of Action
Agar, a gelatinous substance derived from red algae, primarily targets microorganisms, including both bacteria and fungi . It is widely used in microbiological culture media due to its gelling properties, providing a solid substrate for the growth of microorganisms. In addition, this compound has been found to exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi .
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical As a gelling agent, this compound forms a porous matrix that entraps nutrients and moisture, providing a conducive environment for microbial growthIt is suggested that this compound may interfere with microbial cell walls or membranes, or it may create an unfavorable environment for microbial growth .
Biochemical Pathways
This compound is a complex polysaccharide composed of alternating units of D-galactose and 3,6-anhydro-L-galactose . Certain microorganisms can degrade this compound by producing agarases, enzymes that hydrolyze the glycosidic bonds in this compound . The degradation of this compound results in the production of agaro-oligosaccharides, which can be further metabolized by the microorganisms .
Pharmacokinetics
A study on agaro-oligosaccharides, the degradation products of this compound, suggests that they can be absorbed in the gastrointestinal tract . The study found that agarobiose, a type of agaro-oligosaccharide, was detected in rat plasma after oral administration .
Result of Action
The primary result of this compound’s action is the provision of a solid growth medium for microorganisms. In microbiological cultures, the growth of microorganisms on this compound plates allows for their isolation, identification, and further study. In terms of its antimicrobial action, this compound can inhibit the growth of certain microorganisms, thereby preventing spoilage and contamination .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the yield and gelling properties of this compound can be affected by factors such as temperature, pH, and the presence of certain ions . Furthermore, the antimicrobial action of this compound may be influenced by the specific strains of microorganisms present, as well as their growth conditions .
Análisis Bioquímico
Biochemical Properties
Agar plays a crucial role in biochemical reactions, particularly in the field of microbiology. It serves as a solid or semi-solid culture medium for microorganism analysis . The agarose fraction extracted from this compound is used in clinical assays, biochemical analysis, and purification of high molecular weight biological molecules like DNA .
Cellular Effects
This compound’s effects on cells are primarily observed in its role as a culture medium. It provides a stable and nutrient-rich environment for cells to grow and multiply. While it does not directly influence cell signaling pathways, gene expression, or cellular metabolism, it facilitates these processes by providing a conducive environment for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound primarily lies in its ability to form a gel matrix that can encapsulate nutrients and other substances. This gel matrix is formed due to the presence of agarose, a polysaccharide that forms a helical structure, which can then aggregate to form a three-dimensional network .
Temporal Effects in Laboratory Settings
This compound is known for its stability and longevity in laboratory settings. It does not readily degrade, making it suitable for long-term cell culture experiments
Transport and Distribution
This compound is not transported or distributed within cells or tissues. Instead, it forms the external environment in which cells are cultured. It does not interact with transporters or binding proteins within cells .
Subcellular Localization
As an external medium for cell culture, this compound does not have a subcellular localization. It does not enter cells or target specific compartments or organelles .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDPBCUIJTIBM-DYOGSRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Agar | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THESE SUBSTANCES DISSOLVE OR SWELL IN WATER TO FORM AN EMOLLIENT GEL OR VISCOUS SOLN THAT SERVES TO MAINTAIN THE FECES SOFT & HYDRATED. THE RESULTING BULK PROMOTES PERISTALSIS, & TRANSIT TIME IS REDUCED. /BULK-FORMING LAXATIVES/ | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder. | |
CAS No. |
9002-18-0 | |
| Record name | Agar | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Agar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)




![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)




